molecular formula C28H32N4O4 B2832171 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1226447-43-3

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2832171
CAS RN: 1226447-43-3
M. Wt: 488.588
InChI Key: MPUJVHZGMWTWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

This compound is involved in innovative organic synthesis methods, showcasing its utility in creating complex molecular structures. For instance, its derivatives have been utilized in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of erythrinanes. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, highlighting its significance in synthesizing biologically active molecules (Shiho Chikaoka et al., 2003).

Antimicrobial Activity

Several studies have focused on synthesizing new derivatives with potent antimicrobial properties. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, demonstrating significant antibacterial and antifungal activities comparable to standard drugs (A. Hossan et al., 2012). These findings suggest the potential of such compounds in developing new antimicrobial agents.

Antifolate and Antitumor Agents

Derivatives of this compound have been synthesized as classical and nonclassical antifolate inhibitors of dihydrofolate reductases (DHFR), with potential as antitumor agents. Some nonclassical analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems, demonstrating their therapeutic potential (A. Gangjee et al., 2007).

properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-4-5-15-31-19-30-26-22(21-9-7-6-8-10-21)17-32(27(26)28(31)34)18-25(33)29-14-13-20-11-12-23(35-2)24(16-20)36-3/h6-12,16-17,19H,4-5,13-15,18H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUJVHZGMWTWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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